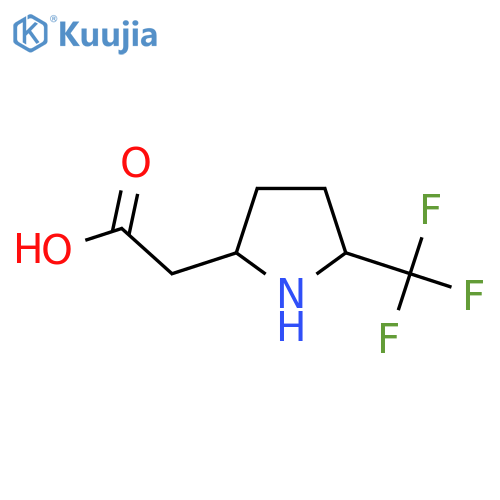Cas no 1258640-31-1 (2-5-(trifluoromethyl)pyrrolidin-2-ylacetic acid)

1258640-31-1 structure
商品名:2-5-(trifluoromethyl)pyrrolidin-2-ylacetic acid
CAS番号:1258640-31-1
MF:C7H10F3NO2
メガワット:197.155012607574
MDL:MFCD17480509
CID:5231846
2-5-(trifluoromethyl)pyrrolidin-2-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-[5-(trifluoromethyl)pyrrolidin-2-yl]acetic acid
- 2-(5-(Trifluoromethyl)pyrrolidin-2-yl)acetic acid
- 2-Pyrrolidineacetic acid, 5-(trifluoromethyl)-
- 2-[5-(trifluoromethyl)pyrrolidin-2-yl]aceticacid
- 2-5-(trifluoromethyl)pyrrolidin-2-ylacetic acid
-
- MDL: MFCD17480509
- インチ: 1S/C7H10F3NO2/c8-7(9,10)5-2-1-4(11-5)3-6(12)13/h4-5,11H,1-3H2,(H,12,13)
- InChIKey: RZXZONFTCIMTPA-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCC(CC(=O)O)N1)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 204
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 49.3
2-5-(trifluoromethyl)pyrrolidin-2-ylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-89743-0.25g |
2-[5-(trifluoromethyl)pyrrolidin-2-yl]acetic acid |
1258640-31-1 | 0.25g |
$1570.0 | 2023-09-01 | ||
| Enamine | EN300-89743-0.05g |
2-[5-(trifluoromethyl)pyrrolidin-2-yl]acetic acid |
1258640-31-1 | 0.05g |
$1433.0 | 2023-09-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416487-500mg |
2-(5-(Trifluoromethyl)pyrrolidin-2-yl)acetic acid |
1258640-31-1 | 95% | 500mg |
¥44226.00 | 2024-08-09 | |
| Enamine | EN300-89743-1.0g |
2-[5-(trifluoromethyl)pyrrolidin-2-yl]acetic acid |
1258640-31-1 | 1.0g |
$1706.0 | 2023-02-11 | ||
| Enamine | EN300-89743-0.1g |
2-[5-(trifluoromethyl)pyrrolidin-2-yl]acetic acid |
1258640-31-1 | 0.1g |
$1501.0 | 2023-09-01 | ||
| Enamine | EN300-89743-0.5g |
2-[5-(trifluoromethyl)pyrrolidin-2-yl]acetic acid |
1258640-31-1 | 0.5g |
$1638.0 | 2023-09-01 | ||
| Enamine | EN300-89743-1g |
2-[5-(trifluoromethyl)pyrrolidin-2-yl]acetic acid |
1258640-31-1 | 1g |
$1706.0 | 2023-09-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01083994-1g |
2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid |
1258640-31-1 | 95% | 1g |
¥8505.0 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416487-250mg |
2-(5-(Trifluoromethyl)pyrrolidin-2-yl)acetic acid |
1258640-31-1 | 95% | 250mg |
¥33912.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416487-50mg |
2-(5-(Trifluoromethyl)pyrrolidin-2-yl)acetic acid |
1258640-31-1 | 95% | 50mg |
¥30948.00 | 2024-08-09 |
2-5-(trifluoromethyl)pyrrolidin-2-ylacetic acid 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
1258640-31-1 (2-5-(trifluoromethyl)pyrrolidin-2-ylacetic acid) 関連製品
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
